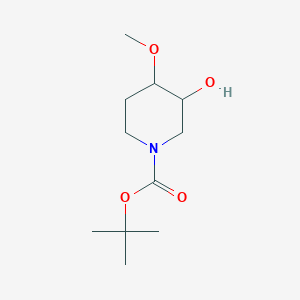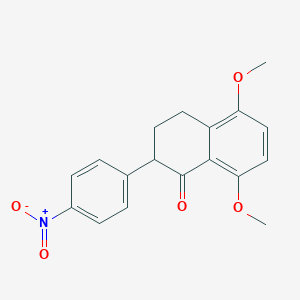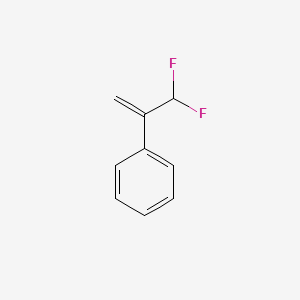
1,1,1-Trichloro-2-methoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2-methoxyethane is an organic compound with the molecular formula C3H5Cl3O. It is a chloroalkane, characterized by the presence of three chlorine atoms and one methoxy group attached to an ethane backbone. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxyethane can be synthesized through the reaction of 1,1,1-trichloroethane with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where 1,1,1-trichloroethane is reacted with methanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Formation of 1,1-dichloro-2-methoxyethane.
Oxidation: Formation of 1,1,1-trichloro-2-methoxyethanol.
Reduction: Formation of 1,1,1-trichloroethane.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses and as a model compound in pharmacological studies.
Industry: Utilized in the production of other chemicals and as a cleaning agent.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-methoxyethane involves its interaction with cellular components. It can disrupt cellular membranes and proteins, leading to changes in cell function. The compound may also interfere with enzymatic activities, particularly those involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A closely related compound with similar chemical properties but without the methoxy group.
1,1,2-Trichloroethane: An isomer with different chlorine atom positions, leading to distinct chemical behavior.
1,1,1-Trichloro-2-methyl-2-propanol: Another related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,1-Trichloro-2-methoxyethane is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable for specific industrial and research applications where these unique properties are advantageous.
Propiedades
Número CAS |
4776-44-7 |
|---|---|
Fórmula molecular |
C3H5Cl3O |
Peso molecular |
163.43 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-methoxyethane |
InChI |
InChI=1S/C3H5Cl3O/c1-7-2-3(4,5)6/h2H2,1H3 |
Clave InChI |
NZZHHOMCJICYCD-UHFFFAOYSA-N |
SMILES canónico |
COCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)







![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)

![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
